![molecular formula C19H26N2O5S B2705729 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 953158-55-9](/img/structure/B2705729.png)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
The compound “N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the structure of bioactive peptides . The compound also contains a furan ring, which is a five-membered aromatic ring with a heteroatom of oxygen . The presence of the benzenesulfonamide group suggests potential biological activity, as sulfonamides are known for their use in some antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine and furan rings, along with the benzenesulfonamide group. The 3,4-dimethoxy substitution on the benzene ring suggests that these methoxy groups are in the meta position relative to the sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the piperidine, furan, and benzenesulfonamide groups .Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential. In vitro studies demonstrated significant antibacterial activity against certain strains. Additionally, it exhibited moderate antifungal activity. Docking studies using crystal structures of relevant proteins (oxidoreductase for antibacterial activity and Candida albicans for antifungal activity) supported these findings .
Medicinal Chemistry and Drug Design
The compound’s structure makes it an interesting candidate for drug design. Its unique combination of a furan moiety, piperidine ring, and sulfonamide group provides opportunities for targeted interactions with biological receptors. Researchers explore its binding affinities and potential therapeutic applications .
Industrial Applications
Beyond its biological activity, benzotriazole derivatives like this compound find industrial applications. These include fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers. Understanding its chemical properties can lead to innovative industrial uses .
Piperidine Derivatives
Piperidines are versatile building blocks in natural product synthesis. Some piperidine derivatives exhibit therapeutic properties, such as antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities. Investigating this compound’s effects on relevant biological pathways could reveal novel therapeutic applications .
1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is valuable in medicinal chemistry. These compounds show diverse biological properties, including bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities. Exploring this compound’s oxadiazole moiety may unveil additional pharmacological potential .
Materials Science
While not directly mentioned for this specific compound, benzotriazoles are widely used in synthetic organic chemistry and materials science. Their unique properties make them suitable for various applications, including material modification and functionalization .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-24-18-6-5-17(12-19(18)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZMFKXECFUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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